Potassium di-tert-butyl phosphate
CAS No.: 33494-80-3
Cat. No.: VC2390905
Molecular Formula: C8H19KO4P
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33494-80-3 |
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Molecular Formula | C8H19KO4P |
Molecular Weight | 249.31 g/mol |
IUPAC Name | potassium;ditert-butyl phosphate |
Standard InChI | InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10); |
Standard InChI Key | SZCKQRFZBSIRLK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+] |
Canonical SMILES | CC(C)(C)OP(=O)(O)OC(C)(C)C.[K] |
Introduction
Chemical Properties and Structure
Potassium di-tert-butyl phosphate (C8H18KO4P) is a well-defined chemical compound with specific physical and chemical characteristics that contribute to its utility in various applications. The compound exhibits high solubility in polar solvents such as water and alcohols, enabling its use in numerous solution-based applications. Its solubility makes it a versatile compound for organic synthesis, catalysis, and as a phase transfer catalyst. Additionally, it possesses strong basic properties due to the presence of the phosphate anion, which makes it useful in organic reactions as a base catalyst .
Table 1: Physical and Chemical Properties of Potassium Di-tert-butyl Phosphate
Property | Value |
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Chemical Formula | C8H18KO4P |
Molecular Weight | 248.30 g/mol |
Physical State (20°C) | Solid |
Storage Temperature | Room Temperature (recommended <15°C) |
Storage Conditions | Store under inert gas |
Special Property | Hygroscopic |
CAS Number | 33494-80-3 |
The compound is relatively stable under standard conditions, allowing for ease of handling and storage, though its hygroscopic nature necessitates proper storage under inert gas . The structure features two tert-butyl groups attached to the phosphate center through oxygen atoms, with the remaining oxygen atoms coordinated to a potassium cation, creating a salt with distinctive reactivity patterns.
Synthesis Methods
Several synthetic routes have been developed for preparing potassium di-tert-butyl phosphate, with varying efficiency, scalability, and yield profiles. These methods accommodate different starting materials and reaction conditions to optimize production.
Oxidation of Di-tert-butyl Phosphite
A common synthetic approach involves the oxidation of di-tert-butyl phosphite using potassium permanganate in an aqueous environment:
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Di-tert-butyl phosphite (40.36 mmol) is combined with potassium bicarbonate (24.22 mmol) in 35 ml of water.
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The solution is stirred in an ice bath and potassium permanganate (28.25 mmol) is added in three equal portions over a period of one hour.
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The reaction continues at room temperature for an additional 30 minutes.
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Decolorizing carbon (600 mg) is incorporated as the reaction is heated to 60°C for 15 minutes.
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The reaction mixture is vacuum filtered to remove solid manganese dioxide.
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The filtrate is treated with additional decolorizing carbon and heated at 60°C for another 20 minutes.
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After filtration, the resulting colorless solution is evaporated under vacuum to obtain the crude potassium di-tert-butyl phosphate salt .
This method typically yields the desired product with good purity after proper workup procedures.
H2O2/KI-Mediated Oxidation Process
A more efficient two-step process has been developed starting from phosphorus trichloride (PCl3):
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The synthesis begins with PCl3 as the starting material.
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This is converted to di-tert-butyl phosphite in the first step.
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The phosphite then undergoes H2O2/catalytic KI mediated oxidation.
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This process provides potassium di-tert-butyl phosphate in 81% yield with high purity .
This improved method represents a significant advancement for large-scale preparation, offering better yields and purity compared to traditional approaches.
Direct Reaction with Potassium tert-Butoxide
An alternative approach involves the direct reaction of PCl3 with potassium tert-butoxide:
Using approximately 2.5 equivalents of KOtBu has been found to improve the purity of the crude product compared to higher equivalents, offering an optimized approach for synthesizing the compound.
Applications in Pharmaceutical Development
Potassium di-tert-butyl phosphate plays a crucial role in pharmaceutical applications, particularly as a phosphorylating agent for the preparation of specialized drug forms and intermediates.
N-phosphonooxymethyl Prodrugs
One of the most significant applications of potassium di-tert-butyl phosphate is in the development of N-phosphonooxymethyl prodrugs. These prodrugs are specifically designed to enhance the bioavailability of active pharmaceutical ingredients (APIs) by facilitating their conversion inside the body through biocatalytic processes or spontaneous mechanisms such as hydrolysis .
The enhanced bioavailability achieved through this approach allows for:
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Easier administration as injectables rather than tablets
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Improved efficacy and therapeutic outcomes for patients
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Better solubility and stability of the active pharmaceutical ingredients
Synthesis of HIV Attachment Inhibitors
Potassium di-tert-butyl phosphate has been specifically utilized in the preparation of HIV attachment inhibitor BMS-663068, demonstrating its importance in antiviral drug development . This application showcases the compound's value in creating complex pharmaceutical structures through precise chemical modifications.
Chloromethyl Di-tert-butyl Phosphate Production
The compound serves as a critical precursor in the synthesis of chloromethyl di-tert-butyl phosphate, which is a key intermediate in the formation of many phosphon-oxymethyl prodrugs . This reaction typically involves:
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Potassium di-tert-butyl phosphate reacting with chloromethyl chlorosulfate (CMCS)
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The reaction occurring in an organic solvent (dichloromethane or tetrahydrofuran)
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The presence of a base (sodium carbonate or potassium carbonate)
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Use of a catalyst (tetrabutylammonium sulfate or tetrabutylammonium chloride)
The resulting chloromethyl di-tert-butyl phosphate functions as a nucleophilic intermediate for preparing various compounds including water-soluble azole antifungal compounds, pyridone amides, and substituted azaindole compounds.
Catalytic Applications
The strong basic properties of potassium di-tert-butyl phosphate make it valuable as a catalyst in various organic synthesis reactions.
Cross-Coupling Reactions
Potassium di-tert-butyl phosphate demonstrates utility across multiple cross-coupling reaction types, including:
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Buchwald-Hartwig Cross Coupling Reaction
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Heck Reaction
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Hiyama Coupling
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Negishi Coupling
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Sonogashira Coupling
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Stille Coupling
This versatility positions the compound as a valuable tool in modern synthetic organic chemistry, particularly in building complex molecular structures through carbon-carbon bond formation.
Nucleophilic Substitution Processes
The compound can participate in nucleophilic substitution processes with compounds bearing halohydrocarbon groups (iodo- or chloro-). This capability enables the synthesis of compounds such as:
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Pyridone amides that function as modulators of sodium channels
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Substituted pyrrolidine-2-carboxamides
These reactions typically produce phosphorylated derivatives that can further undergo transformations to yield desired pharmaceutical compounds.
Materials Science Applications
In materials science, potassium di-tert-butyl phosphate has found applications as a precursor for specialized phosphate materials with unique structural properties.
Metal Phosphate Complex Formation
Recent research has demonstrated that potassium di-tert-butyl phosphate can serve as a precursor for preparing metal phosphate materials with specific crystal structures and spectral characteristics. This includes:
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Formation of di-tert-butylphosphate complexes of metal ions such as cobalt(II), zinc(II), Mn(II), and Cu(II)
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Development of one-dimensional polymeric structures where metal centers are connected through −O–P–O– bridges
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Creation of analytically pure alkali metal alkyl phosphates that can function as single-source precursors for nano-sized ceramic phosphates
Thermal Decomposition Products
The thermal decomposition of potassium di-tert-butyl phosphate and its metal complexes yields valuable phosphate materials:
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Thermogravimetric analysis reveals the loss of thermally labile tert-butyl substituents in the temperature range 300-500°C
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This process results in the formation of organic-free phosphate materials
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Solvothermal decomposition in boiling toluene leads to corresponding dihydrogen phosphates
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Thermal decomposition of heterometallic complexes at 400-800°C produces phase-pure mixed-metal phosphates like calcium potassium metaphosphate CaK(PO3)3
These capabilities make potassium di-tert-butyl phosphate valuable in creating specialized materials for applications requiring specific phosphate structures and properties.
Package Size | Purity | Price Range | Supply Availability |
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1g | >95.0% (qNMR) | $65.00 | Research quantities |
1kg | 98% | Variable | Metric ton quantities |
1kg | 99% | $10.00+ | 10 metric ton capabilities |
25kg | 99% | Variable | 50,000kg/month capacity |
The compound is typically supplied in glass bottles with plastic inserts to protect from environmental exposure . For optimal stability, it should be stored:
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Under inert gas
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In a cool and dark place (preferably below 15°C)
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Protected from moisture due to its hygroscopic nature
Proper storage conditions are essential to maintain the compound's integrity and reactivity for its intended applications.
Recent Research Developments
Recent scientific advances have expanded both the understanding and application potential of potassium di-tert-butyl phosphate across several domains.
Improved Synthesis Efficiency
Researchers have developed more efficient processes for preparing potassium di-tert-butyl phosphate and its derivatives, particularly focusing on:
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Higher yields (>90% for certain derivatives)
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Improved product purity (>99%)
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Development of stabilization techniques for long-term storage
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Optimization of reaction conditions including pH control, catalyst selection, and solvent systems
These advancements have made the compound more accessible for both research and industrial applications by reducing costs and improving quality.
Novel Pharmaceutical Applications
Ongoing research continues to discover new applications for potassium di-tert-butyl phosphate in pharmaceutical development:
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Exploration of additional prodrug formulations to enhance bioavailability
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Development of novel nucleophilic substitution methodologies
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Investigation of phosphorylation patterns for specialized drug structures
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Application in the preparation of antiviral compounds beyond HIV inhibitors
These expanding applications underscore the compound's continuing relevance in pharmaceutical research and development.
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